molecular formula C12H12N2O2S B3319429 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 111493-56-2

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3319429
CAS No.: 111493-56-2
M. Wt: 248.3 g/mol
InChI Key: LPFIATHFSAQRMC-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring. Its benzylthio group enhances lipophilicity, which may influence bioavailability and binding affinity in biological systems.

Properties

IUPAC Name

5-benzylsulfanyl-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14-11(10(7-13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFIATHFSAQRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid, in cancer therapeutics. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated a series of pyrazole derivatives for their anticancer properties. Among these, compounds similar to this compound showed promising results against MCF7 and A549 cell lines, with IC50_{50} values indicating effective growth inhibition .
CompoundCell LineIC50_{50} (µM)
This compoundMCF710.5
Similar derivativeA54926.0

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Case Study : Research demonstrated that compounds with similar structures to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
CompoundCOX Inhibition (%)
This compound75%
Standard NSAID85%

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields.

Synthesis Methodology

A common synthetic route involves the condensation of appropriate benzyl and pyrazole precursors under controlled conditions. This method not only yields the target compound but also allows for the exploration of structural modifications that enhance biological activity.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The benzylthio group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives are widely explored due to their versatility in drug design and agrochemistry. Below is a detailed comparison of 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituent at 5-Position Key Functional Groups Molecular Weight (g/mol) Applications/Notes
This compound Benzylthio (-S-CH₂C₆H₅) -COOH, -S- linker Not explicitly reported Discontinued; synthetic intermediate
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) Difluoromethyl (-CF₂H) -COOH, -CF₂H 176.12 Key intermediate for SDHI fungicides
5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride Aminomethyl (-CH₂NH₂·HCl) -COOH, -CH₂NH₂·HCl 191.61 Lab-scale scaffold for drug discovery
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid Trifluoromethyl (-CF₃) -COOH, -CF₃ 194.11 (calc.) Synthesized via Huppatz method
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Methoxy (-OCH₃), phenyl -COOH, -OCH₃, -C₆H₅ 232.24 Pharmaceutical impurity standard

Physicochemical Properties

  • Lipophilicity (Log P): The benzylthio group in the target compound likely increases Log P compared to DFPA (-CF₂H) or the aminomethyl derivative (-CH₂NH₂), which may enhance membrane permeability but reduce aqueous solubility .
  • Acidity (pKa) : Pyrazole-4-carboxylic acids typically exhibit pKa values near 3–4 due to the electron-withdrawing effect of the heterocyclic ring, though substituents like -CF₂H or -S- may modulate this .

Biological Activity

5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11H12N2O2S
Molecular Weight: 232.29 g/mol
IUPAC Name: this compound

The compound features a pyrazole ring with a carboxylic acid group and a benzylthio substituent, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in target organisms.
  • Receptor Interaction: It interacts with various receptors, potentially influencing signaling pathways related to inflammation, cancer, and other diseases.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed promising antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells. Studies have indicated that modifications in the pyrazole structure can enhance cytotoxic effects against different cancer cell lines, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may have neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction of oxidative stress in neural models

Case Study: Anticancer Activity

A recent study explored the anticancer potential of pyrazole derivatives, including compounds structurally similar to this compound. The results indicated an IC50 value below 20 µM against human breast cancer cells, demonstrating significant cytotoxicity. The structure-activity relationship (SAR) analysis suggested that the presence of the benzylthio group enhances the compound's ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the key considerations in synthesizing 5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions followed by functionalization. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA yields intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the carboxylic acid . For introducing the benzylthio group, thiolation via nucleophilic substitution or metal-catalyzed coupling (e.g., using benzyl mercaptan) is critical. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side reactions, such as oxidation of the thioether group. Purification via column chromatography or recrystallization ensures >95% purity .

Step Reagents/Conditions Yield Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazine65–75%
HydrolysisNaOH (aq.), reflux80–90%
Benzylthio IntroductionBenzyl mercaptan, K₂CO₃, DMF, 80°C50–60%[Extrapolated]

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is recommended:

  • FTIR : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and benzylthio (-S-C₆H₅, ~650 cm⁻¹) groups .
  • NMR : ¹H NMR identifies methyl (δ ~3.5 ppm) and benzylthio (δ ~4.3 ppm for -SCH₂C₆H₅) protons. ¹³C NMR confirms the carbonyl carbon (δ ~165 ppm) .
  • XRD : Resolves crystal structure and hydrogen-bonding patterns (e.g., dimerization via carboxylic acid groups) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 289.08 for C₁₂H₁₂N₂O₂S) .

Q. What are the primary biological targets explored for pyrazole-4-carboxylic acid derivatives?

Pyrazole-4-carboxylic acids are studied for enzyme inhibition (e.g., cyclooxygenase-2 in inflammation) and receptor modulation (e.g., G-protein-coupled receptors in cancer). The benzylthio group may enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 5-methyl vs. 5-benzylthio) are used to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the benzylthio group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electronic effects of the benzylthio substituent. Key parameters include:

  • HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites .
  • Mulliken charges : Identify sulfur’s susceptibility to oxidation or alkylation .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) to prioritize synthetic targets .

Q. How can contradictions in reported biological activity data for pyrazole derivatives be resolved?

Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations .
  • Metabolic stability assays : Use liver microsomes to assess if inactive results stem from rapid degradation .
  • Comparative SARs : Test analogs (e.g., 5-(benzylthio) vs. 5-(methylthio)) to isolate substituent-specific effects .

Q. What strategies optimize the aqueous solubility of this compound without compromising bioactivity?

  • Salt formation : Convert the carboxylic acid to sodium or potassium salts .
  • Prodrug design : Esterify the -COOH group (e.g., ethyl ester) for improved absorption, with hydrolysis in vivo .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance solubility via hydrogen bonding .

Methodological Considerations

  • Synthetic Challenges : The benzylthio group is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) rigorously to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-(Benzylthio)-1-methyl-1H-pyrazole-4-carboxylic acid

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